molecular formula C17H10BrNO4 B10893605 2-Naphthyl 4-bromo-3-nitrobenzoate

2-Naphthyl 4-bromo-3-nitrobenzoate

Cat. No.: B10893605
M. Wt: 372.2 g/mol
InChI Key: IXAHOKARFHMMJG-UHFFFAOYSA-N
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Description

2-Naphthyl 4-bromo-3-nitrobenzoate is an organic compound with the molecular formula C17H10BrNO4 It is a derivative of benzoic acid and naphthalene, featuring both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 4-bromo-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a benzoic acid derivative followed by bromination and esterification with 2-naphthol. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl 4-bromo-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst like iron(III) bromide.

    Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

2-Naphthyl 4-bromo-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthyl 4-bromo-3-nitrobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The nitro and bromine groups can participate in various interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthyl 4-bromo-3-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C17H10BrNO4

Molecular Weight

372.2 g/mol

IUPAC Name

naphthalen-2-yl 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C17H10BrNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H

InChI Key

IXAHOKARFHMMJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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